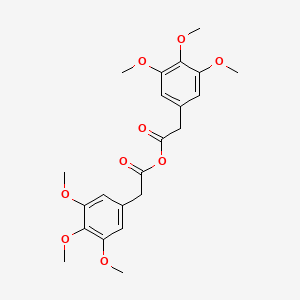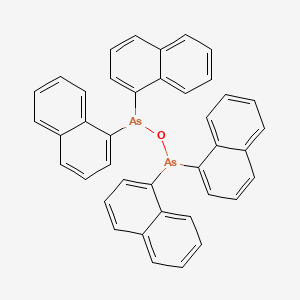
N, Isobornyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N, Isobornyl ester: is an organic compound derived from isoborneol, a bicyclic monoterpene alcohol. It is known for its pleasant pine-like scent and is widely used in the fragrance and flavor industry. The compound is also utilized in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N, Isobornyl ester can be synthesized through the esterification of isoborneol with various carboxylic acids. One common method involves the reaction of camphene with acetic acid in the presence of a strongly acidic catalyst such as sulfuric acid . The reaction conditions typically include a temperature range of 80°C and a reaction time of around 25 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of camphene, C12-C18 fatty acids, and titanium sulfate as raw materials . The products are analyzed quantitatively by gas chromatography and characterized by nuclear magnetic resonance spectroscopy . The optimum reaction conditions include a molar ratio of lauric acid to camphene of 2.5:1 and a reaction temperature of 80°C .
Analyse Des Réactions Chimiques
Types of Reactions: N, Isobornyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For example, hydrolysis of isobornyl acetate yields isoborneol, a precursor to camphor .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Often involves nucleophilic reagents like sodium hydroxide or ammonia.
Major Products:
Hydrolysis: Isoborneol
Oxidation: Camphor
Substitution: Various substituted isobornyl derivatives
Applications De Recherche Scientifique
N, Isobornyl ester has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N, Isobornyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, leading to increased membrane permeability and cell lysis.
Comparaison Avec Des Composés Similaires
- Isobornyl acetate
- Bornyl acetate
- Fenchyl acetate
- Terpinyl acetate
Comparison: N, Isobornyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds like bornyl acetate and fenchyl acetate, this compound exhibits higher stability and a more pronounced pine-like scent . Additionally, its applications in the fragrance and flavor industry are more extensive due to its superior olfactory properties.
Propriétés
Numéro CAS |
5332-72-9 |
|---|---|
Formule moléculaire |
C22H41NO2 |
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-(dipentylamino)acetate |
InChI |
InChI=1S/C22H41NO2/c1-6-8-10-14-23(15-11-9-7-2)17-20(24)25-19-16-18-12-13-22(19,5)21(18,3)4/h18-19H,6-17H2,1-5H3/t18-,19+,22-/m1/s1 |
Clé InChI |
SOZHRVNSGBVVPJ-XQBPLPMBSA-N |
SMILES isomérique |
CCCCCN(CCCCC)CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
SMILES canonique |
CCCCCN(CCCCC)CC(=O)OC1CC2CCC1(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


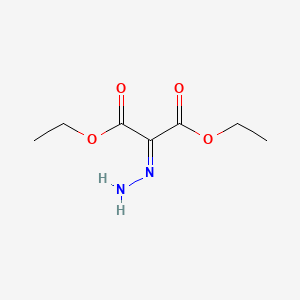
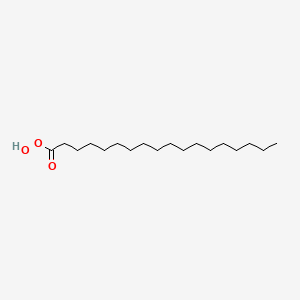
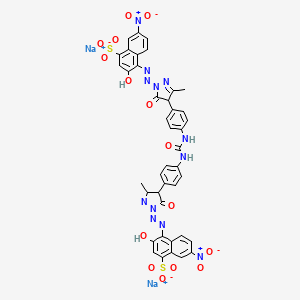
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
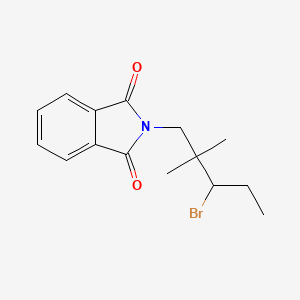
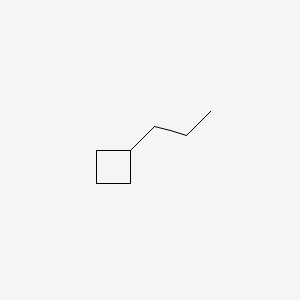
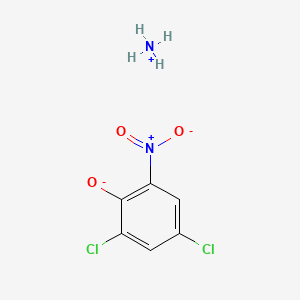
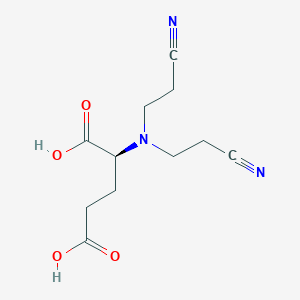
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)

![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
